1,4-Butanedisulfon-m-anisidide, 4',4''-bis(4-quinolylamino)-, dihydrochloride, hydrate
Description
This compound features a 1,4-butanedisulfonamide backbone with m-anisidide (meta-methoxy aniline) moieties. The structure is further modified by two 4-quinolylamino groups at the 4' and 4'' positions, with dihydrochloride counterions and hydration. The dihydrochloride hydrate form likely enhances solubility and stability, critical for pharmaceutical development .
Properties
CAS No. |
66799-65-3 |
|---|---|
Molecular Formula |
C36H38Cl2N6O6S2 |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
[2-methoxy-4-[4-[[3-methoxy-4-(quinolin-4-ylazaniumyl)phenyl]sulfamoyl]butylsulfonylamino]phenyl]-quinolin-4-ylazanium;dichloride |
InChI |
InChI=1S/C36H36N6O6S2.2ClH/c1-47-35-23-25(13-15-33(35)39-31-17-19-37-29-11-5-3-9-27(29)31)41-49(43,44)21-7-8-22-50(45,46)42-26-14-16-34(36(24-26)48-2)40-32-18-20-38-30-12-6-4-10-28(30)32;;/h3-6,9-20,23-24,41-42H,7-8,21-22H2,1-2H3,(H,37,39)(H,38,40);2*1H |
InChI Key |
DDMPRQINGZESBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)CCCCS(=O)(=O)NC2=CC(=C(C=C2)[NH2+]C3=CC=NC4=CC=CC=C43)OC)[NH2+]C5=CC=NC6=CC=CC=C65.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,4-butanedisulfonic acid with m-anisidine to form the intermediate m-anisidide. This intermediate is then reacted with quinoline derivatives under specific conditions to introduce the quinolylamino groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. The process may include the use of catalysts, controlled temperatures, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of sulfonic acids and quinoline derivatives.
Reduction: Reduction of quinolylamino groups to corresponding amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with DNA and other biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anticancer drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. It may bind to DNA, interfering with replication and transcription processes, leading to cell death in cancer cells. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, focusing on synthesis, physicochemical properties, and applications:
Key Observations:
Structural Analogies: The target compound shares sulfonamide linkages with 4,4'-Diaminobiphenyl-2,2'-disulfonic acid hydrate but differs in its quinoline and m-anisidide substituents, which may improve receptor affinity compared to simpler sulfonic acids . Unlike GW4869·2HCl, which uses imidazoline groups for exosome inhibition, the target compound’s 4-quinolylamino groups could enable DNA intercalation or kinase inhibition .
Salt and Hydration Effects :
- The dihydrochloride hydrate form is shared with BMS-433771 and Nilotinib , suggesting improved solubility and stability over neutral forms. For example, Nilotinib Form X achieves 20% higher solubility due to its crystalline hydrate structure .
Synthesis Challenges: The target compound’s synthesis likely parallels GW4869·2HCl, requiring coupling reactions (e.g., Stille or Suzuki) to attach quinoline moieties to the sulfonamide backbone .
Pharmacological Potential: While BMS-433771 shows antiviral activity (EC₅₀ = 20 nM), the target compound’s m-anisidide and quinoline groups may target parasitic or cancer pathways, akin to Emetine Dihydrochloride Hydrate (anti-protozoal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
